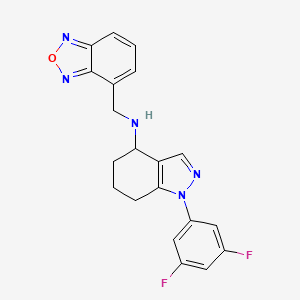
N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
作用機序
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in the body. These receptors are involved in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, the compound has been found to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine is its potential therapeutic applications. The compound has shown promising results in preclinical studies and may be a viable candidate for further development as a therapeutic agent. However, one of the main limitations of the compound is its low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine. One potential direction is to further investigate the mechanism of action of the compound. This may help to identify new therapeutic targets and improve our understanding of the compound's effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases. Additionally, further optimization of the synthesis method may help to improve the yield and solubility of the compound, making it more suitable for further development as a therapeutic agent.
Conclusion:
This compound is a promising compound that has shown potential applications in the field of medicinal chemistry. The compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and vasodilatory effects. While the compound has limitations, such as its low solubility in water, there are several future directions for the study of this compound, including further investigation of its mechanism of action and exploration of its potential applications in the treatment of other diseases.
合成法
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine involves a multi-step process. The first step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-fluorobenzylamine to form N-(3-ethoxy-4-methoxybenzyl)-2-fluorobenzylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to yield this compound. The overall yield of the synthesis process is around 45%.
科学的研究の応用
N-(3-ethoxy-4-methoxybenzyl)-1-(2-fluorobenzyl)-3-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2/c1-3-27-22-13-17(10-11-21(22)26-2)14-24-19-8-6-12-25(16-19)15-18-7-4-5-9-20(18)23/h4-5,7,9-11,13,19,24H,3,6,8,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMMEYYMEQJKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCN(C2)CC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6073778.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6073785.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-(methoxymethyl)-2-furamide](/img/structure/B6073799.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)


![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
